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Compound of Interest

Compound Name: 10-Methylundecanoic acid

Cat. No.: B1207798 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of 10-Methylundecanoic
acid analogs reveals key structural determinants for their biological activity, particularly their

potential as anticancer agents. While direct SAR studies on a broad range of 10-
Methylundecanoic acid analogs are limited in the public domain, valuable insights can be

drawn from studies on closely related structures, such as derivatives of 10-undecenoic acid.

These studies provide a foundational understanding of how modifications to the fatty acid

backbone and the introduction of various functional groups can modulate cytotoxic and other

biological activities.

This guide compares the performance of different analogs, presenting supporting experimental

data and detailed protocols to aid researchers in the fields of medicinal chemistry and drug

development.

Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of novel lipoconjugates of methyl 10-undecenoate with various phenolic

acids have been evaluated against a panel of human cancer cell lines. The half-maximal

inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a

specific biological or biochemical function, are summarized in the table below. These

derivatives showcase a range of activities, highlighting the significant impact of the conjugated

phenolic acid moiety on their anticancer potential.
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Compoun
d ID

Phenolic
Acid
Moiety

MDA-MB-
231
(Breast
Cancer)
IC50 (µM)

SKOV3
(Ovarian
Cancer)
IC50 (µM)

MCF7
(Breast
Cancer)
IC50 (µM)

DU 145
(Prostate
Cancer)
IC50 (µM)

HepG2
(Liver
Cancer)
IC50 (µM)

3a
Cinnamic

acid
21.2 ± 0.31 99.2 ± 0.79 17.2 ± 0.23 25.4 ± 0.31 38.2 ± 0.42

3b
Coumaric

acid
14.5 ± 0.26 31.5 ± 0.41 39.2 ± 0.45 81.6 ± 0.77 58.3 ± 0.61

3c
Caffeic

acid
12.0 ± 0.28 38.9 ± 0.37

10.55 ±

0.27
13.0 ± 0.26 67.4 ± 0.59

3d Ferulic acid 29.0 ± 0.36 32.2 ± 0.32 28.8 ± 0.36 56.7 ± 0.62 93.9 ± 0.85

3e
Sinapic

acid
12.5 ± 0.25 38.3 ± 0.40 13.9 ± 0.22 28.8 ± 0.39

141.4 ±

0.98

Doxorubici

n

(Reference

Drug)
~0.7-0.8 ~0.7-0.8 ~0.7-0.8 ~0.7-0.8 ~0.7-0.8

Data sourced from a study on methyl 10-undecenoate-based lipoconjugates of phenolic acids.

[1][2]

Among the tested analogs, the caffeic acid conjugate (3c) demonstrated the most promising

anticancer activity against MCF7, DU145, and MDA-MB-231 cell lines, with IC50 values of

10.55 µM, 13.0 µM, and 12.0 µM, respectively.[1] In contrast, all the synthesized derivatives

exhibited lower anticancer activity when compared to the standard chemotherapy drug,

doxorubicin.[1]

Structure-Activity Relationship Insights
The data suggests that the nature of the phenolic acid conjugated to the 10-undecenoate

backbone plays a crucial role in determining the cytotoxic potency. The presence and number

of hydroxyl groups on the aromatic ring of the phenolic acid appear to influence the activity. For

instance, caffeic acid, which has two hydroxyl groups, generally shows higher potency

compared to cinnamic acid (no hydroxyl groups) or coumaric and ferulic acids (one hydroxyl
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group). This suggests that the hydroxyl groups may be involved in key interactions with

biological targets, potentially through hydrogen bonding.

General studies on branched-chain fatty acids (BCFAs) have indicated that structural

modifications such as the introduction of unsaturation and variations in the size of the

branching group can significantly impact their anticancer activity. For instance, the

incorporation of a cis-double bond into the alkyl chain of BCFAs has been shown to improve

their anticancer potency. Conversely, increasing the size of the branching group tends to have

an adverse effect on activity. These general principles can be valuable in guiding the design of

novel 10-Methylundecanoic acid analogs with enhanced therapeutic potential.

Experimental Protocols
Synthesis of Methyl 10-undecenoate-based
Lipoconjugates of Phenolic Acids
The synthesis of the evaluated compounds involved a multi-step process.[1]

Methylation of 10-Undecenoic Acid: 10-Undecenoic acid is treated with sulfuric acid in

methanol to yield methyl 10-undecenoate.[1]

Thiol-ene Reaction: The methyl 10-undecenoate is then subjected to a thiol-ene reaction with

cysteamine hydrochloride.[1]

Amidation: Finally, the resulting amine is amidated with different phenolic acids (caffeic,

ferulic, sinapic, coumaric, and cinnamic acid) to produce the final lipoconjugate derivatives.

[1]

Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human

cancer cell lines.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

attach overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well and incubated

for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a

suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength

(e.g., 570 nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell

viability (IC50) is calculated from the dose-response curves.

Visualizing Molecular Interactions and Workflows
To better understand the potential mechanisms of action and the experimental processes, the

following diagrams have been generated.
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Hypothetical Signaling Pathway of a Cytotoxic Fatty Acid Analog
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Caption: Hypothetical signaling pathway of a cytotoxic fatty acid analog.
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Experimental Workflow for Cytotoxicity Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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